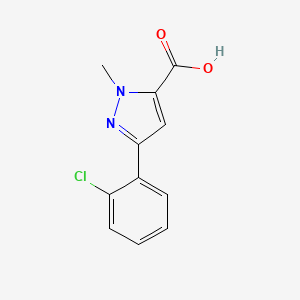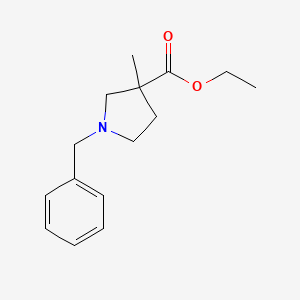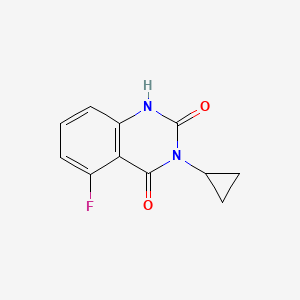
3-(2-氯苯基)-1-甲基-1H-吡唑-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, also known as 3-MPCA, is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that has been used in many different types of experiments, from synthesizing other compounds to studying biochemical and physiological processes.
科学研究应用
杂环化合物和生物活性
杂环化合物的研究,例如吡唑羧酸衍生物,在有机化学中合成具有生物活性的化合物中起着至关重要的作用。吡唑羧酸衍生物由于其多样化的生物活性而很重要,包括抗菌、抗癌、抗炎、抗抑郁、抗真菌、抗结核和抗病毒特性。这些化合物作为重要的支架结构用于开发新的药物化合物。它们的合成方法和生物应用已得到广泛综述,突出了它们在药物化学和药物发现工作中的重要性 (A. Cetin, 2020).
在杂环合成中的重要性
吡唑啉衍生物的化学,例如 4-(二氰亚甲基)-3-甲基-l-苯基-2-吡唑啉-5-酮,证明了它们作为合成各种杂环化合物的构建模块的价值。其中包括吡唑并咪唑、噻唑、螺吡啶、螺吡咯和螺吡喃。这些化合物在温和条件下独特的反应性促进了通用杂环化合物和染料的产生,为合成有机化学提供了创新的转化 (M. A. Gomaa & H. Ali, 2020).
Knoevenagel 缩合在药物发现中的应用
Knoevenagel 缩合是一种生成 α, β-不饱和酮/羧酸的方法,在开发具有生物活性的分子(包括具有显着抗癌活性的分子)中发挥着重要作用。这种反应在合成多种化学化合物方面的多功能性凸显了其在药物发现中的价值,特别是在针对各种癌症标志物创建有效的抗癌剂方面。吡唑衍生物在这些合成中的使用突出了它们在推进药物化学中的作用 (Ramya Tokala, Darshana Bora, & N. Shankaraiah, 2022).
环境影响和生物活性
与 3-(2-氯苯基) 衍生物相关的氯酚的环境影响和生物活性已通过广泛的综述进行了评估。这些化合物对水生和哺乳动物生命表现出中等毒性,但长期接触后会对鱼类造成相当大的毒性。它们在环境中的持久性各不相同,这突出了了解此类氯化合物的环境归宿和行为的重要性 (K. Krijgsheld & A. D. Gen, 1986).
作用机制
Target of action
Compounds with a pyrazole core, like “3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid”, are often associated with a wide range of biological activities. They can interact with various enzymes, receptors, and proteins in the body, which can lead to different physiological effects .
Mode of action
The interaction of “3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” with its targets could involve the formation of bonds between the compound and the target molecule, leading to changes in the target’s function. The chlorophenyl group might enhance the compound’s ability to bind to its targets .
Biochemical pathways
Depending on its targets, “3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” could potentially affect various biochemical pathways. For instance, if it targets enzymes involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” would depend on factors like its chemical structure and the body’s physiological conditions. For instance, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and charge .
Result of action
The molecular and cellular effects of “3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” would depend on its targets and mode of action. For example, if it inhibits a particular enzyme, it could lead to a decrease in the production of a specific metabolite .
Action environment
Environmental factors like pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid”. For instance, certain conditions might enhance its stability, while others could potentially lead to its degradation .
生化分析
Biochemical Properties
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission and potentially leading to neurotoxic effects.
Cellular Effects
The effects of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS) . This oxidative stress can lead to cellular damage, affecting various cellular components such as DNA, proteins, and lipids. Additionally, the compound can alter gene expression patterns, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been found to inhibit the activity of certain enzymes involved in metabolic pathways . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions . Over time, it can undergo degradation, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound has been associated with persistent changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as neuroprotection or anti-inflammatory activity . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s biological activity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . For example, the compound can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis. Additionally, it can affect the levels of key metabolites, such as glucose and amino acids, by modulating their synthesis and degradation.
Transport and Distribution
The transport and distribution of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid within cells and tissues are critical for understanding its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its chemical properties and interactions with cellular components. The distribution of the compound within tissues can also vary, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can interact with specific organelles, such as the endoplasmic reticulum or lysosomes, affecting their activity and contributing to its overall biological effects.
属性
IUPAC Name |
5-(2-chlorophenyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)6-9(13-14)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYJAUIZTGGPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2569701.png)
![5-((4-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569702.png)
methanone](/img/structure/B2569703.png)


![3-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2569706.png)
![N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2569707.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2569708.png)

![1-{1-[3-(2,5-Dimethylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2569711.png)
![4-butyl-N-[2-(4-fluorophenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2569714.png)

![tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2569717.png)
